(R)-MG132 vs. (S)-MG132: 4-Fold Greater Chymotrypsin-Like Proteasome Inhibition
(R)-MG132 demonstrates significantly higher inhibitory potency against the chymotrypsin-like (ChTL) activity of the proteasome compared to its stereoisomer (S)-MG132. The ChTL activity represents the primary proteolytic function of the 20S proteasome core and is the most pharmacologically relevant target in proteasome inhibitor research . The quantified 4.05-fold enhancement in potency translates directly to lower compound consumption and reduced solvent exposure in experimental systems.
| Evidence Dimension | IC50 for Chymotrypsin-Like (ChTL) Proteasome Activity |
|---|---|
| Target Compound Data | 0.22 μM |
| Comparator Or Baseline | (S)-MG132: 0.89 μM |
| Quantified Difference | 4.05-fold lower IC50 (greater potency) |
| Conditions | Purified 20S proteasome isolated from human erythrocytes; in vitro enzymatic assay |
Why This Matters
This 4-fold potency advantage enables effective proteasome inhibition at lower compound concentrations, minimizing off-target effects and reducing the amount of compound required per experiment.
